An In-depth Technical Guide to 5-Oxohexanenitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Oxohexanenitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Oxohexanenitrile (CAS No: 10412-98-3), a bifunctional organic compound containing both a ketone and a nitrile group. This document details its molecular structure, physicochemical characteristics, and reactivity. A thorough examination of a contemporary synthesis protocol is presented, including the necessary materials and a step-by-step methodology. Additionally, the guide covers its known applications, primarily as a chemical intermediate in the synthesis of more complex molecules, particularly substituted pyridines. Safety and handling information are also summarized. Due to the limited publicly available data, this guide does not contain detailed information on its biological activity or established signaling pathways.
Chemical and Physical Properties
5-Oxohexanenitrile, also known as 4-acetylbutyronitrile, is a colorless to pale yellow liquid at room temperature.[1] Its bifunctional nature, possessing both a carbonyl and a cyano group, makes it a versatile intermediate in organic synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Oxohexanenitrile is presented in Table 1. These values have been compiled from various sources and include both experimental and computed data.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [2][3][4] |
| Molecular Weight | 111.14 g/mol | [3][5] |
| CAS Number | 10412-98-3 | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 108 °C at 14 mmHg | [4] |
| Solubility | Soluble in organic solvents | [1] |
| Purity | >98% (commercially available) | [2] |
| LogP (computed) | -0.1 | [5] |
Structural Information
The structural details of 5-Oxohexanenitrile are provided in Table 2.
| Identifier | Value |
| IUPAC Name | 5-oxohexanenitrile |
| Synonyms | 4-Acetylbutyronitrile, 5-Ketohexanenitrile, 5-Oxohexanonitrile, Methyl 3-cyanopropyl ketone |
| SMILES | CC(=O)CCCC#N |
| InChI | InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 |
| InChIKey | AEVMBQIIZGKQRB-UHFFFAOYSA-N |
Reactivity and Chemical Behavior
5-Oxohexanenitrile's reactivity is characterized by its two functional groups:
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Ketone Group: The carbonyl group can undergo nucleophilic addition reactions.
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Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.
This dual reactivity makes it a valuable precursor for the synthesis of heterocyclic compounds, such as pyridine (B92270) derivatives.[1]
Experimental Protocols
Continuous Synthesis of 5-Oxohexanenitrile in a Microreactor
A contemporary and efficient method for the synthesis of 5-Oxohexanenitrile involves the addition of acetone (B3395972) to acrylonitrile (B1666552) in a microreactor. This method offers advantages in terms of safety, control, and scalability.
2.1.1. Materials:
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Acetone (99.5%, AR)
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Acrylonitrile (99.5%, AR)
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N-propylamine (99.5%, AR)
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Benzoic acid (99.0%, RG) - Catalyst
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Hydroquinone (99.0%, RG) - Polymerization inhibitor
2.1.2. Equipment:
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Microreactor system consisting of a feeding unit, a reaction unit (13 m long capillary with 1.5 mm inner diameter), a cooling unit, and an analysis unit.
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High-precision piston pump
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Electro-thermostat oil bath
2.1.3. Methodology:
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A mixture of acetone, acrylonitrile, and N-propylamine, along with the catalyst (0.4 wt% benzoic acid) and polymerization inhibitor (0.07 wt% hydroquinone), is prepared.
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The reaction mixture is preheated to 40 °C in the feeding unit.
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The preheated mixture is then pumped into the capillary of the reaction unit using a high-precision piston pump.
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The reaction unit is submerged in an electro-thermostat oil bath to maintain a constant reaction temperature (in the range of 200–230 °C).
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The reaction mixture flows through the microreactor for a defined residence time.
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The product stream is then cooled in the cooling unit.
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The final product is collected and analyzed to determine the conversion and yield of 5-Oxohexanenitrile.
Biological Activity and Applications in Drug Development
Currently, there is limited information in the public domain regarding the specific biological activities of 5-Oxohexanenitrile. One source suggests it may act as an inhibitor of a dehydrogenase enzyme responsible for the conversion of 5-ketohexanoic acid to hexadecanoic acid. However, detailed studies and the mechanism of action have not been extensively reported.
The primary application of 5-Oxohexanenitrile in a research and development context is as a chemical intermediate. Its structure is particularly well-suited for the synthesis of substituted pyridines, a common scaffold in many pharmaceutical compounds. The synthesis of various pyridine derivatives is a key area of interest in medicinal chemistry due to their diverse biological activities.
Safety and Handling
5-Oxohexanenitrile is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[5] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualizations
Logical Relationship of 5-Oxohexanenitrile's Properties
Caption: Figure 1: Chemical Profile of 5-Oxohexanenitrile
Experimental Workflow for the Synthesis of 5-Oxohexanenitrile
Caption: Figure 2: Workflow for Continuous Synthesis of 5-Oxohexanenitrile
